molecular formula C29H18N2O4 B4766121 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4766121
M. Wt: 458.5 g/mol
InChI Key: AQCODNONYKJWDA-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that integrates benzoxazole and coumarin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole moiety from 2-aminophenol and an appropriate aldehyde under acidic conditions . The coumarin moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid . The final step involves coupling the benzoxazole and coumarin derivatives through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide: vs. : Both compounds share similar structural features but may differ in their substituents, affecting their biological activity.

    Benzoxazole derivatives: Known for their antimicrobial and anticancer properties.

    Coumarin derivatives: Widely studied for their anticoagulant and anti-inflammatory activities.

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the properties of both benzoxazole and coumarin moieties, which may result in synergistic effects and enhanced biological activity.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O4/c32-27(30-22-15-13-20(14-16-22)28-31-24-6-2-4-8-26(24)34-28)19-11-9-18(10-12-19)23-17-21-5-1-3-7-25(21)35-29(23)33/h1-17H,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCODNONYKJWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

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